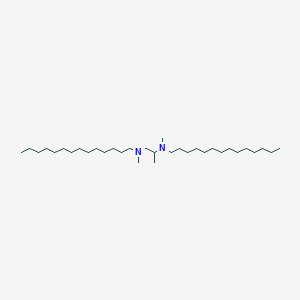
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditetradecylpropane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditetradecylpropane-1,2-diamine is an organic compound characterized by the presence of two long alkyl chains and two secondary amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dimethyl-N~1~,N~2~-ditetradecylpropane-1,2-diamine typically involves the reaction of a suitable diamine precursor with long-chain alkyl halides. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditetradecylpropane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The secondary amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced forms.
Substitution: The long alkyl chains can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl~2~) or phosphorus tribromide (PBr~3~) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditetradecylpropane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Industry: The compound is used in the formulation of surfactants and emulsifiers for various industrial processes.
Wirkmechanismus
The mechanism of action of N1,N~2~-Dimethyl-N~1~,N~2~-ditetradecylpropane-1,2-diamine involves its interaction with molecular targets such as proteins and lipids. The secondary amine groups can form hydrogen bonds and electrostatic interactions with target molecules, while the long alkyl chains facilitate insertion into lipid bilayers. This dual functionality allows the compound to modulate the activity of membrane-bound proteins and disrupt microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethylethylenediamine: A simpler diamine with shorter alkyl chains.
N,N,N’,N’-Tetramethylethylenediamine: Another diamine with four methyl groups attached to the nitrogen atoms.
N,N’-Dimethylcyclohexane-1,2-diamine: A cyclic diamine with similar functional groups.
Uniqueness
N~1~,N~2~-Dimethyl-N~1~,N~2~-ditetradecylpropane-1,2-diamine is unique due to its long alkyl chains, which impart amphiphilic properties and enhance its ability to interact with lipid membranes. This makes it particularly useful in applications requiring membrane insertion and disruption, such as antimicrobial agents and drug delivery systems.
Eigenschaften
CAS-Nummer |
98093-42-6 |
|---|---|
Molekularformel |
C33H70N2 |
Molekulargewicht |
494.9 g/mol |
IUPAC-Name |
1-N,2-N-dimethyl-1-N,2-N-di(tetradecyl)propane-1,2-diamine |
InChI |
InChI=1S/C33H70N2/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-34(4)32-33(3)35(5)31-29-27-25-23-21-19-17-15-13-11-9-7-2/h33H,6-32H2,1-5H3 |
InChI-Schlüssel |
QJQOAFQRAZOHMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCN(C)CC(C)N(C)CCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


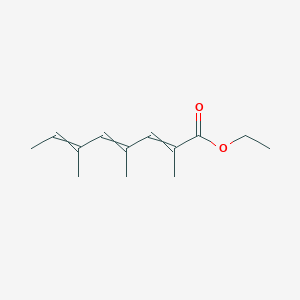
![5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid](/img/structure/B14341489.png)

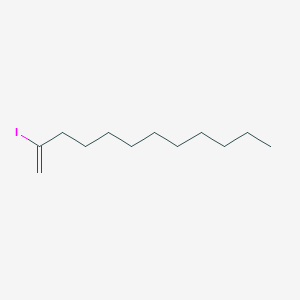

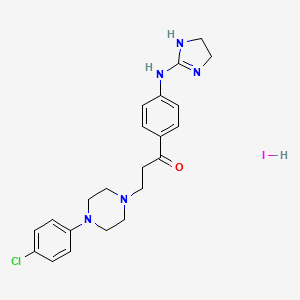
methanone](/img/structure/B14341519.png)
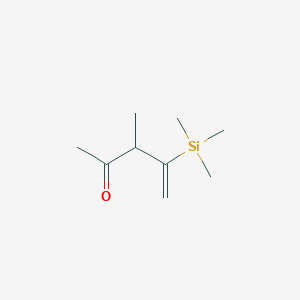
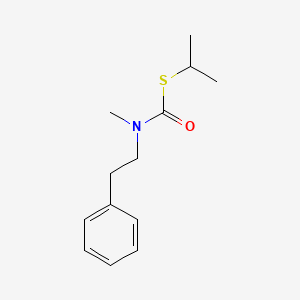

![2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine](/img/structure/B14341537.png)
![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)
![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)
![2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate](/img/structure/B14341569.png)
